molecular formula C13H12F2N4O3S2 B10943928 N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10943928
M. Wt: 374.4 g/mol
InChI Key: ZQFODVHKKXJDSL-UHFFFAOYSA-N
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Description

N~4~-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a benzothiazole ring substituted with a difluoromethoxy group, a pyrazole ring, and a sulfonamide group

Properties

Molecular Formula

C13H12F2N4O3S2

Molecular Weight

374.4 g/mol

IUPAC Name

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1,3-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C13H12F2N4O3S2/c1-7-11(6-19(2)17-7)24(20,21)18-13-16-9-4-3-8(22-12(14)15)5-10(9)23-13/h3-6,12H,1-2H3,(H,16,18)

InChI Key

ZQFODVHKKXJDSL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl phenyl sulfone.

    Synthesis of the Pyrazole Ring: The pyrazole ring is formed by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~4~-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~4~-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Material Science: The compound’s properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, particularly those involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of N4-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or by modulating their activity through allosteric effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N~4~-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
  • N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

Uniqueness

N~4~-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of a benzothiazole ring with a difluoromethoxy group and a pyrazole ring with a sulfonamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

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